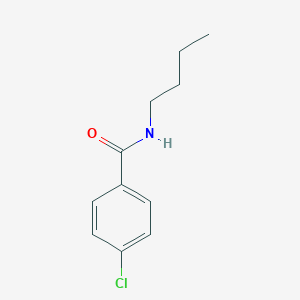

N-butyl-4-chlorobenzamide

Description

Structure

3D Structure

Properties

CAS No. |

1455-99-8 |

|---|---|

Molecular Formula |

C11H14ClNO |

Molecular Weight |

211.69 g/mol |

IUPAC Name |

N-butyl-4-chlorobenzamide |

InChI |

InChI=1S/C11H14ClNO/c1-2-3-8-13-11(14)9-4-6-10(12)7-5-9/h4-7H,2-3,8H2,1H3,(H,13,14) |

InChI Key |

WBKMAVFQCXJDDT-UHFFFAOYSA-N |

SMILES |

CCCCNC(=O)C1=CC=C(C=C1)Cl |

Canonical SMILES |

CCCCNC(=O)C1=CC=C(C=C1)Cl |

Other CAS No. |

1455-99-8 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Direct Synthesis of N-butyl-4-chlorobenzamide

The direct synthesis of N-butyl-4-chlorobenzamide can be achieved through several established routes.

A primary method for synthesizing N-butyl-4-chlorobenzamide involves the reaction of 4-chlorobenzoyl chloride with n-butylamine. core.ac.uk This reaction is a type of acylation where the amine attacks the carbonyl carbon of the acid chloride, leading to the formation of the amide and hydrochloric acid as a byproduct. The reaction is often carried out in a suitable solvent and may involve a base to neutralize the HCl produced.

Another documented synthesis route involves the reaction of 2-fluorobenzoyl chloride with cyclohexylamine (B46788) in chloroform (B151607) under a nitrogen atmosphere, refluxed for several hours. core.ac.uk After cooling, the mixture is diluted and washed, and the organic layer is dried and concentrated to yield the product. core.ac.uk

A synthesis of N-tert-butyl-4-chlorobenzamide has also been reported starting from the corresponding nitrile and tert-butanol (B103910) in the presence of sulfated polyborate at 100°C. ias.ac.in

Table 1: Synthesis of N-butyl-4-chlorobenzamide and Analogs

| Starting Materials | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 4-chlorobenzoyl chloride, n-butylamine | Not specified | N-butyl-4-chlorobenzamide | Not specified | core.ac.uk |

| 2-fluorobenzoyl chloride, cyclohexylamine | CHCl3, reflux | N-cyclohexyl-2-fluorobenzamide | 79% | core.ac.uk |

| 4-chlorobenzonitrile, tert-butanol | Sulfated polyborate, 100°C | N-tert-butyl-4-chlorobenzamide | Not specified | ias.ac.in |

| 4-chlorobenzamide (B146232), n-butylamine | BF3•OEt2, solvent-free | N-butyl-4-chlorobenzamide | 92% | rsc.org |

Optimizing the yield of N-butyl-4-chlorobenzamide often involves adjusting reaction parameters such as temperature, reaction time, and the choice of solvent and base. For instance, in the transamidation of 4-chlorobenzamide with n-butylamine, using BF3•OEt2 as a catalyst under solvent-free conditions has been shown to produce a high yield of 92%. rsc.org The selection of the catalyst and reaction conditions plays a crucial role in maximizing the efficiency of the synthesis.

General Synthetic Strategies for Benzamide (B126) Analogues and Derivatives

The synthesis of benzamide analogues and derivatives encompasses a variety of chemical transformations.

N-alkylation and acylation are fundamental reactions for modifying the amide nitrogen. N-alkylation introduces an alkyl group onto the nitrogen atom of a primary or secondary amide. This can be achieved using alkyl halides or alcohols under various catalytic conditions. researchgate.netoup.com For example, selective N-monoalkylation of aromatic amines can be performed with alcohols using triphenylphosphine (B44618) (PPh3) and 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ). researchgate.net

Acylation involves the introduction of an acyl group to the nitrogen of an amine. A common method is the reaction of an amine with an acid chloride in the presence of a base like triethylamine. rsc.org This is a versatile method for preparing a wide range of benzamide derivatives.

One-pot synthesis offers an efficient approach to constructing complex molecules from simple precursors in a single reaction vessel, which can save time and resources. niif.hursc.org For instance, quinazolinone and benzamide derivatives can be synthesized in a one-pot reaction from 2-aminobenzamide (B116534) and aromatic benzoyl chlorides using a solid acid catalyst. orientjchem.org Another one-pot method describes the synthesis of 3,5-diaryl pyridines from aromatic terminal alkynes and benzamide, where the benzamide acts as the nitrogen source. mdpi.com

Transamidation is a chemical reaction where an amide reacts with an amine to form a new amide. wikipedia.org This method is particularly attractive due to its atom economy, with ammonia (B1221849) being the only byproduct when using primary amides. thieme-connect.com While amides are generally unreactive, this transformation can be catalyzed by various agents. wikipedia.org Zirconocene dichloride has been demonstrated as an effective catalyst for the transamidation of primary amides with amines. rsc.orgrsc.org Boron trifluoride etherate (BF3•OEt2) has also been used to mediate the transamidation of unprotected primary amides under solvent-free conditions, leading to high yields of the desired N-substituted amides. rsc.org

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| N-butyl-4-chlorobenzamide |

| 2-fluorobenzoyl chloride |

| Cyclohexylamine |

| 4-chlorobenzoyl chloride |

| n-butylamine |

| N-tert-butyl-4-chlorobenzamide |

| 4-chlorobenzonitrile |

| tert-butanol |

| 4-chlorobenzamide |

| 2-aminobenzamide |

| Ammonia |

| Zirconocene dichloride |

| Boron trifluoride etherate |

| Triphenylphosphine |

| 2,3-dichloro-5,6-dicyanobenzoquinone |

Advanced Catalytic Approaches in Benzamide Synthesis

The synthesis of benzamides, a core structural motif in many pharmaceuticals and functional materials, has been significantly advanced through the development of novel catalytic systems. These modern approaches offer improvements in efficiency, selectivity, and sustainability over traditional methods.

Photoredox Catalysis in Oxaziridine (B8769555) Rearrangements to Amides

Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling the selective rearrangement of oxaziridines to amides under mild conditions. researchgate.netrsc.orgrsc.org This process, which represents a green alternative for amide production, typically involves a single electron transfer (SET) mechanism. rsc.orgrsc.org The reaction is often promoted by a weak base and shows excellent tolerance for a wide range of functional groups, producing amides in good to excellent yields. rsc.orgrsc.org

The mechanism of this transformation is distinct from classical photochemical rearrangements of oxaziridines that can lead to nitrones. rsc.org In the photoredox-catalyzed pathway, an excited photocatalyst initiates a single electron transfer, leading to the formation of an oxaziridine radical cation. mdpi.com Subsequent steps, influenced by the reaction conditions, guide the selective cleavage of the N–O bond, culminating in the formation of the amide product. rsc.orgmdpi.com This method avoids the harsher conditions or stoichiometric reagents required in other rearrangement protocols. mdpi.com

Table 1: Key Features of Photoredox-Catalyzed Oxaziridine Rearrangement

| Feature | Description |

| Catalysis | Visible-light photoredox catalysis researchgate.netrsc.org |

| Mechanism | Single Electron Transfer (SET) rsc.orgrsc.org |

| Selectivity | Selective for amide formation over nitrones rsc.org |

| Conditions | Mild, often promoted by a weak base rsc.org |

| Advantages | High functional group tolerance, good to excellent yields, green methodology rsc.orgrsc.org |

Cobalt(III)-Catalyzed Annulation Reactions of N-chlorobenzamides with Cyclopropenes and Alkenes

High-valent cobalt catalysis has proven effective for the construction of complex nitrogen-containing heterocycles from N-chlorobenzamides. chemrxiv.org These redox-neutral annulation reactions utilize the N-Cl bond as an internal oxidant, which avoids the need for external oxidants to regenerate the active cobalt(III) catalyst. acs.orgresearchgate.net

In one notable application, a chiral cyclopentadienyl (B1206354) cobalt(III) catalyst facilitates an enantioselective [4+1] annulation of N-chlorobenzamides with cyclopropenes. nih.govacs.orgacs.org This reaction is unique in that the cobalt catalyst is involved in both the C-H activation of the benzamide and the C-C bond cleavage of the cyclopropene (B1174273), which acts as a one-carbon synthon. nih.govacs.org The process yields biologically significant chiral isoindolinones with high selectivity. nih.govacs.orgacs.org Interestingly, the cobalt(III) catalyst favors a [4+1] annulation, whereas its rhodium(III) counterpart typically promotes a [4+2] cycloaddition. acs.orgacs.org

Furthermore, cobalt(III) catalysts are effective in the regioselective [4+2] annulation of N-chlorobenzamides with various substituted alkenes. acs.orgnih.govacs.org This method allows for the synthesis of pharmaceutically important 3,4-dihydroisoquinolinone derivatives at room temperature. acs.orgresearchgate.netnih.gov The reaction is compatible with a wide array of sensitive functional groups on both the N-chlorobenzamide, including iodo, bromo, chloro, fluoro, and nitro groups, and the alkene coupling partner. acs.orgresearchgate.net

Table 2: Cobalt(III)-Catalyzed Annulation Reactions of N-chlorobenzamides

| Reaction Type | Coupling Partner | Product | Key Features |

| [4+1] Annulation | Cyclopropenes | Chiral Isoindolinones | Enantioselective; Co(III) engages in C-H activation and C-C cleavage of cyclopropene nih.govacs.org |

| [4+2] Annulation | Substituted Alkenes | 3,4-Dihydroisoquinolinones | Redox-neutral; N-Cl bond as internal oxidant; high functional group tolerance acs.orgnih.gov |

Zirconium Hydride (ZrH)-Catalyzed Semi-Reduction of Esters Leading to Benzamide Formation

Zirconium hydride (ZrH) catalysis offers a highly selective method for the semi-reductive transformation of esters, which can be intercepted to form nitrogen-containing compounds like imines and, by extension, provides a pathway toward amides. chemrxiv.orgresearchgate.netnih.gov This approach is a valuable alternative to multi-step sequences that often require separate reduction and condensation steps. nih.gov

The process typically employs an inexpensive and stable catalyst precursor like dichlorobis(cyclopentadienyl)zirconium(IV) (Cp2ZrCl2) in combination with a hydrosilane reductant. nih.govchemrxiv.org A key innovation is the use of an amine to trap the aldehyde intermediate formed during the ester reduction, generating an imine or enamine in situ. chemrxiv.orgchemrxiv.orgflintbox.com This trapping prevents over-reduction to the alcohol, a common side reaction in ester reductions. nih.gov The protocol is effective for a variety of aryl and aliphatic esters, yielding the desired imines or enamines in high yields. chemrxiv.orgnih.gov This methodology has also been successfully applied to the reductive deoxygenation of secondary amides to furnish imines. nih.govresearchgate.net

Table 3: ZrH-Catalyzed Semi-Reduction of Esters

| Feature | Description |

| Catalyst System | Cp2ZrCl2 with a hydrosilane reductant nih.govchemrxiv.org |

| Key Strategy | In situ trapping of aldehyde intermediate with an amine chemrxiv.orgflintbox.com |

| Products | Imines, Enamines, or Aldehydes nih.gov |

| Selectivity | High selectivity for semi-reduction, minimal alcohol formation nih.govflintbox.com |

| Substrate Scope | Broad, including aryl and aliphatic esters chemrxiv.orgnih.gov |

N-butyl-4-chlorobenzamide as an Intermediate in the Synthesis of Complex Organic Frameworks

The specific structure of N-butyl-4-chlorobenzamide makes it a useful building block for constructing more elaborate heterocyclic systems that are of interest in medicinal chemistry. core.ac.ukiucr.orgresearchgate.net

Precursors for Dibenzo[b,e]acs.orgresearchgate.netdiazepines

N-alkylated 2-nitrobenzamides, which can be conceptually related to N-butyl-4-chlorobenzamide through synthetic modifications, serve as key intermediates in the synthesis of dibenzo[b,e] acs.orgresearchgate.netdiazepines. core.ac.ukiucr.orgresearchgate.net This class of compounds forms the core of various psychoactive drugs. researchgate.net The synthesis often involves the reduction of the nitro group followed by intramolecular cyclization.

Precursors for 3H-Quinazoline-4-ones and Related Heterocycles

Similarly, N-acyl-2-nitrobenzamides are established precursors for 2,3-disubstituted 3H-quinazoline-4-ones. core.ac.ukiucr.orgresearchgate.net Quinazolin-4-ones are privileged scaffolds in pharmaceutical chemistry, found in numerous biologically active compounds, including antifungal and anticancer agents. asianpubs.orgacs.orgmdpi.com The synthesis of these heterocycles from N-butyl-4-chlorobenzamide would typically involve the introduction of a reactive group (like an amino group) at the ortho position of the benzamide ring, followed by cyclization with a one-carbon source. acs.org For instance, substituted 2-aminobenzamides can react with various reagents to form the quinazolinone ring system. acs.orgmdpi.com N-butyl-4-chlorobenzamide has also been used as a raw material in a two-step, one-pot reaction to prepare the UV absorber Diethylhexyl Butamido Triazone (HEB), where it first reacts with melamine. google.com

Crystallographic and Conformational Analysis of N Butyl 4 Chlorobenzamide

Single Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction analysis of N-butyl-4-chlorobenzamide (C₁₁H₁₄ClNO) reveals that it crystallizes in the triclinic system. iucr.org The precise arrangement of atoms in the crystal lattice has been determined, offering a foundational understanding of its solid-state conformation.

Crystal Data for N-butyl-4-chlorobenzamide

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₁H₁₄ClNO |

| Molecular Weight | 211.68 g/mol |

| Crystal System | Triclinic |

| a | 5.1702 (4) Å |

| b | 7.8979 (5) Å |

| c | 13.2978 (9) Å |

| α | 89.275 (3)° |

| β | 84.863 (4)° |

| γ | 77.165 (4)° |

| Volume | 527.29 (6) ų |

| Z | 2 |

Data sourced from IUCr Journals. iucr.org

The molecular structure of N-butyl-4-chlorobenzamide consists of a chlorobenzene (B131634) ring and an N-butyl amide group. Analysis shows that both the chlorobenzene and the butylamine (B146782) moieties are essentially planar. iucr.orgresearchgate.netnih.gov The chlorobenzene group exhibits a mean deviation from its plane of 0.013 Å. iucr.orgresearchgate.netnih.gov The butylamine group is also planar, with a mean deviation of 0.030 Å. iucr.orgresearchgate.netnih.gov The bond distances within the molecule are reported to be within the normal range. iucr.org

The spatial orientation of the two planar fragments relative to each other is defined by the dihedral angle. In N-butyl-4-chlorobenzamide, the dihedral angle between the plane of the chlorobenzene ring and the plane of the butylamine group is 2.54 (9)°. iucr.orgresearchgate.netnih.gov This small angle indicates that the molecule is nearly flat.

Intermolecular Interactions in the Crystal Lattice

The stability of the crystal structure is maintained by a combination of intermolecular forces, which create a robust three-dimensional network.

Hydrogen Bond Geometry

| Interaction | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|---|---|---|---|

| N1—H(N1)···O1 | 0.831 (15) | 2.203 (15) | 3.0164 (10) | 166.3 (13) |

| C3—H3···O1 | - | - | - | - |

Data for N1—H(N1)···O1 sourced from ResearchGate. researchgate.net The presence of C3—H3···O1 is noted in the literature, but specific geometric data was not provided in the search results. iucr.org

Short intermolecular Cl⋯Cl interactions play a significant role in the crystal assembly. iucr.orgresearchgate.netnih.gov These interactions, with a distance of 3.4225 (5) Å, link the hydrogen-bonded rows into sheets that lie in the ac plane. iucr.orgresearchgate.netnih.gov This type of halogen bond contributes to the formation of a layered supramolecular architecture.

The crystal structure is further stabilized by C—H⋯π interactions. These weak interactions occur between a hydrogen atom (from a C-H bond) and the π-electron system of the chlorobenzene ring. iucr.orgresearchgate.net Specifically, a C8—H8···π interaction has been identified. iucr.org The combination of N—H⋯O hydrogen bonds, Cl⋯Cl interactions, and C—H⋯π interactions results in the formation of a complex and stable three-dimensional network. iucr.orgresearchgate.netnih.gov

Comparative Structural Analyses with Related Chlorobenzamide Derivatives

The molecular conformation and crystal packing of N-butyl-4-chlorobenzamide are significantly influenced by the interplay of its constituent functional groups. A comparative analysis with structurally related chlorobenzamide derivatives reveals how modifications to the N-substituent and the position of the chloro group on the benzamide (B126) ring dictate the resulting supramolecular architecture. Key determinants of the crystal structure include the nature of hydrogen bonding, the planarity between the amide and aromatic moieties, and the presence of other intermolecular forces such as halogen and π-interactions.

In N-butyl-4-chlorobenzamide, the chlorobenzene and butylamine groups are nearly coplanar, exhibiting a small dihedral angle of just 2.54(9)°. iucr.orgiucr.org This planarity facilitates a packing structure dominated by N—H⋯O hydrogen bonds, which link molecules into rows. These rows are further organized into sheets through short intermolecular Cl⋯Cl interactions of 3.4225(5) Å. iucr.orgresearchgate.net The three-dimensional network is completed by weak C—H⋯O and C—H⋯π interactions. iucr.org

When the flexible N-butyl group is replaced with a bulkier, more rigid N-cyclohexyl group, as seen in 4-chloro-N-cyclohexylbenzamide, distinct conformational and packing differences emerge. In this derivative, the cyclohexyl ring adopts a stable chair conformation. nih.gov While the primary intermolecular interaction remains the N—H⋯O hydrogen bond, it results in the formation of simple one-dimensional chains that propagate along the researchgate.net crystal direction, a different motif compared to the sheets found in the N-butyl analogue. nih.gov

A change in the N-substituent to an aromatic system, as in N-phenyl-4-chlorobenzamide, introduces further structural variations. Here, the two benzene (B151609) rings are significantly twisted with respect to each other, with a dihedral angle of 59.6(1)°. The N—H and C=O bonds adopt an anti-conformation, and the crystal structure is characterized by N—H⋯O hydrogen bonds that link the molecules into C(4) chains along the a-axis.

Altering the position of the halogen on the benzoyl ring also has a profound effect. In N-(Benzothiazol-2-yl)-3-chlorobenzamide, the chloro-substituent is at the meta-position. The dihedral angle between the phenyl and benzothiazole (B30560) rings is 5.96(6)°. iucr.orgnih.gov Unlike the previous examples, the dominant intermolecular interaction is an N—H⋯N hydrogen bond, which generates discrete, scissor-like R²₂(8) dimers. iucr.orgnih.govresearchgate.net This change in hydrogen bonding from an N—H⋯O to an N—H⋯N interaction, driven by the presence of the nitrogen-containing benzothiazole ring, fundamentally alters the supramolecular assembly from chains or sheets to discrete dimers.

Interactive Data Table: Crystallographic Data of N-butyl-4-chlorobenzamide

| Property | Value |

| Chemical Formula | C₁₁H₁₄ClNO |

| Molecular Weight | 211.68 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.1702(4) |

| b (Å) | 7.8979(5) |

| c (Å) | 13.2978(9) |

| α (°) | 89.275(3) |

| β (°) | 84.863(4) |

| γ (°) | 77.165(4) |

| Volume (ų) | 527.29(6) |

| Z | 2 |

| Source: iucr.orgiucr.orgresearchgate.net |

Interactive Data Table: Comparative Structural Features of Chlorobenzamide Derivatives

| Compound | N-Substituent | Cl Position | Dihedral Angle (°) | Primary H-Bond Motif | Supramolecular Structure |

| N-butyl-4-chlorobenzamide | Butyl | para | 2.54 | N—H⋯O | Rows linked into sheets by Cl···Cl interactions |

| 4-chloro-N-cyclohexylbenzamide | Cyclohexyl | para | N/A | N—H⋯O | 1D Chains |

| N-phenyl-4-chlorobenzamide | Phenyl | para | 59.6 | N—H⋯O | C(4) Chains |

| N-(Benzothiazol-2-yl)-3-chlorobenzamide | Benzothiazolyl | meta | 5.96 | N—H⋯N | R²₂(8) Dimers |

| Sources: iucr.orgnih.govnih.gov |

Structure Activity Relationship Sar Studies and Molecular Design Principles

Core Benzamide (B126) Scaffold Modifications and Their Bioactivity Implications

The biological activity of benzamide derivatives is intrinsically linked to the nature and position of substituents on both the phenyl ring and the amide nitrogen. Structure-Activity Relationship (SAR) studies are crucial for optimizing these compounds for desired therapeutic effects.

Modifications to the central benzamide scaffold have been extensively studied to enhance biological efficacy. For instance, in the development of potassium channel activators, heterocyclic analogs of benzanilide (B160483) derivatives have been explored. researchgate.net The core scaffold can be altered by incorporating various substituents that are lipophilic, electronegative, or large and electron-donating. nih.gov In one study, derivatives of N-phenylbenzamide were modified with fluorine (F), chlorine (Cl), and isopropyl (OiPr) groups to investigate their antiprotozoal activity. nih.gov

The substitution pattern on the phenyl ring is a critical determinant of activity. Research on α7 nicotinic acetylcholine (B1216132) receptor modulators showed that substituents at the para-position of the phenyl ring, such as trifluoromethyl and chloro groups, retained potency. acs.org Conversely, an unsubstituted phenyl ring led to a loss of potency, and bulky groups at the para-position were not well-tolerated. acs.org

Similarly, modifications to the N-substituent of the benzamide are pivotal. A series of N-substituted benzamide derivatives designed based on the histone deacetylase (HDAC) inhibitor Entinostat (MS-275) were synthesized to evaluate their anti-proliferative activity. researchgate.net This highlights that the group attached to the amide nitrogen plays a significant role in the compound's interaction with its biological target. For example, replacing the 2-aminoimidazoline (B100083) rings of a known antiprotozoal agent with more acidic 1H-benzimidazol-2-ylamine or pyridine-2-carboxamidine heterocycles significantly altered its DNA binding mechanism and biological activity. nih.gov

The table below summarizes the bioactivity implications of various modifications to the benzamide scaffold based on findings from different studies.

| Scaffold Modification | Example Compound Class | Observed Bioactivity Implication | Target/Application |

|---|---|---|---|

| Substitution on Phenyl Ring (para-position) | Thiophene derivatives with 4-chlorophenyl group | Chloro-substituent retained high potency, while unsubstituted phenyl led to loss of potency. acs.org | α7 Nicotinic Acetylcholine Receptor |

| Modification of N-Substituent | N-substituted benzamides based on MS-275 | Variations in the N-substituent significantly impacted anti-proliferative activity against cancer cell lines. researchgate.net | Histone Deacetylases (HDACs) |

| Introduction of Heterocyclic Groups | N-phenylbenzamides with 1H-benzimidazol-2-ylamine | Altered the DNA binding mechanism from minor groove binding to include intercalation. nih.gov | Antiprotozoal (Trypanosoma, Leishmania) |

| Alkyl Chain Length on N-Substituent | N-(adamantan-1-ylcarbamothioyl) alkyl amides | A longer alkyl chain (7-carbons) showed excellent urease inhibition compared to shorter chains. mdpi.comresearchgate.net | Urease Inhibition |

Computational Approaches to SAR Elucidation and Predictive Modeling

Computational chemistry provides powerful tools to investigate SAR at a molecular level, offering insights that guide the design of more potent and selective compounds. Molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling are two prominent approaches used in this field.

Molecular Docking Simulations for Binding Affinity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is widely used to forecast the binding mode and affinity of small molecules to the active site of a biological target, such as a protein or enzyme.

In the context of 4-chlorobenzamide (B146232) derivatives, docking studies have been instrumental. For instance, a series of N-substituted benzamide derivatives were synthesized and their binding affinity towards HDACs was studied using molecular docking simulations. researchgate.net The results revealed that compounds 13h and 13k formed hydrogen bonds, van der Waals bonds, and hydrophobic interactions with HDAC2 and HDAC8. researchgate.net Similarly, docking studies of N-(phenylcarbamothioyl)-4-chlorobenzamide with the checkpoint kinase 1 receptor showed a favorable plant score, suggesting good binding stability. grafiati.com

Other studies have also utilized this approach. Docking of oxazine (B8389632) derivatives bearing a 4-chlorobenzamide group revealed their potential as antibacterial agents by inhibiting the tetracycline (B611298) repressor (TetR). ekb.eg In the field of urease inhibitors, molecular docking of N-(adamantan-1-ylcarbamothioyl)-2-chlorobenzamide against the target protein (PDB ID: 4H9M) indicated good binding affinity. mdpi.comgrafiati.com These simulations often reveal key intermolecular interactions, such as hydrogen bonding and hydrophobic interactions, that are critical for potent inhibitory activity. rsc.org

The table below presents a summary of molecular docking studies performed on various 4-chlorobenzamide derivatives.

| Compound/Derivative Class | Biological Target (PDB ID) | Key Findings from Docking Simulation |

|---|---|---|

| N-Substituted Benzamides (e.g., 13h, 13k) | HDAC2, HDAC8 | Observed hydrogen bonds, van der Waals forces, and hydrophobic interactions within the binding site. researchgate.net |

| N-(phenylcarbamothioyl)-4-chlorobenzamide | Checkpoint Kinase 1 (2YWP) | Predicted binding score (-67.19 kcal/mol) was better than the native ligand. grafiati.com |

| Oxazine derivatives with 4-chlorobenzamide | Tetracycline Repressor (TetR) (2VKE) | Derivatives with the 4-chlorobenzamide group showed higher predicted potency than tetracycline. ekb.eg |

| N-(adamantan-1-ylcarbamothioyl)-2-chlorobenzamide | Jack Bean Urease (4H9M) | Demonstrated good binding affinity with the target protein. mdpi.comgrafiati.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a statistically significant mathematical relationship between the chemical structure of a series of compounds and their biological activity. scribd.comsilae.it QSAR models allow for the prediction of the activity of new or untested chemicals based on their molecular structure. silae.it

The fundamental principle of QSAR is that the variations in the biological activity of a group of structurally similar compounds are correlated with changes in their physicochemical properties. scribd.com These properties are quantified by molecular descriptors, which can be categorized into several classes:

Electronic Effects : The Hammett substituent constant (σ) is a measure of the electron-withdrawing or electron-donating influence of substituents on a phenyl ring. scribd.com This parameter is vital for understanding interactions that are electronic in nature, such as dipole-dipole or hydrogen bonding.

Steric Effects : These parameters, such as the Taft steric factor (Es) and molar refractivity (MR), quantify the size and shape of the substituents. They are important for determining how well a molecule fits into a receptor's binding site. scribd.com

A classic QSAR model is the Hansch equation, which is a linear free-energy relationship that often takes a parabolic form for a wide range of log P values. wordpress.com For a series of N1-(5-chloro-2-pyridyl)-2-{[4-(alkyl methyl)benzoyl]amino}-5-chlorobenzamide analogs, QSAR studies have been performed to correlate structure with activity. grafiati.com By developing a mathematical equation that relates these descriptors to the observed biological activity (e.g., IC₅₀, Kᵢ), QSAR models can guide the synthesis of new compounds by predicting which substituents are most likely to improve activity. silae.it

Computational Chemistry and Advanced Molecular Modeling

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules like N-butyl-4-chlorobenzamide. These studies provide insights into how the distribution of electrons influences the molecule's stability, reactivity, and potential for intermolecular interactions.

The electronic properties of benzamide (B126) derivatives are significantly influenced by their substituents. The 4-chloro substituent on the benzoyl ring acts as an electron-withdrawing group through induction, while the N-butyl group is an electron-donating group. DFT calculations on related benzamide systems help to quantify these effects. For instance, studies on variously substituted benzamides reveal that electron-donating groups tend to increase the energy of the Highest Occupied Molecular Orbital (HOMO), making the molecule more susceptible to electrophilic attack, whereas electron-withdrawing groups lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), enhancing susceptibility to nucleophilic attack. researchgate.net

In a study of N-arylbenzamides, computational analysis demonstrated that electron-donating methoxy (B1213986) groups positively influence antioxidant properties by modulating the electronic structure. researchgate.net Another study on N-methyl-2-[[3-[2-(2-pyridinyl)ethenyl]-1H-indazol-6-yl]sulfanyl]benzamide (MPSB) used DFT to analyze reactivity descriptors, finding that regions of high delocalization are crucial for its biological effects. researchgate.net For N-butyl-4-chlorobenzamide, the interplay between the chloro and butyl groups defines its frontier molecular orbital energies, which are critical for predicting its chemical behavior in various reactions.

Molecular Dynamics Simulations for Conformational Analysis and Ligand Dynamics

The three-dimensional structure and flexibility of N-butyl-4-chlorobenzamide are key determinants of its physical properties and biological activity. Molecular dynamics (MD) simulations and other conformational analysis techniques provide a dynamic picture of the molecule's behavior.

The central amide bond (C-N) in benzamides possesses a partial double bond character, leading to restricted rotation and the possibility of cis and trans conformers. For N-monosubstituted benzamides like N-butyl-4-chlorobenzamide, the trans conformation is generally favored. The flexibility of the molecule is largely dictated by the rotation around the N-C(butyl) and C(aryl)-C(O) single bonds. X-ray crystallography of N-butyl-4-chlorobenzamide has shown that the chlorobenzene (B131634) and butylamine (B146782) groups are nearly planar, with a very small dihedral angle between them, and molecules are linked by N—H⋯O hydrogen bonds in the crystal lattice. researchgate.net

MD simulations can explore the conformational landscape of the molecule in different environments, such as in solution or when bound to a biological target. nih.gov Studies on related benzamide derivatives show that the dihedral angle between the aromatic ring and the amide group is a crucial factor in molecular geometry. nih.gov For N-butyl-4-chlorobenzamide, the butyl chain can adopt various conformations, with the extended anti conformation being the most stable in a non-polar environment. nih.gov MD simulations are also employed to assess the stability of benzamide-based ligands within protein binding pockets, revealing how hydrogen bonds and other non-covalent interactions are maintained over time. tandfonline.comresearchgate.net

Mechanistic Computational Studies of Reactions Involving Benzamides

Computational chemistry is indispensable for elucidating the complex mechanisms of chemical reactions. For benzamides, this often involves metal-catalyzed C-H activation and annulation reactions, which are vital for synthesizing more complex heterocyclic structures.

DFT calculations are widely used to map the potential energy surfaces of reactions involving benzamides. This allows for the identification of intermediates and the calculation of activation energies for transition states, thereby elucidating the most likely reaction pathway.

A common reaction is the rhodium(III)-catalyzed C-H activation of benzamide derivatives. acs.org Computational studies have shown that these reactions typically proceed through a sequence of steps: N-H deprotonation, concerted metalation-deprotonation (CMD) at the ortho C-H bond to form a rhodacycle intermediate, migratory insertion of a coupling partner (like an alkene or alkyne), and finally reductive elimination or β-hydride elimination to regenerate the catalyst and yield the product. nih.govacs.org For example, in the coupling of benzamides with allenes, DFT calculations revealed a three-step mechanism of C-H activation, carborhodation of the allene (B1206475), and catalyst regeneration. acs.org Similarly, computational studies on palladium-catalyzed annulation reactions of benzamides with maleimides have detailed the reaction mechanism, showing that the first C-H bond activation at the benzylic position is the rate-limiting step. researchgate.net

Many catalytic reactions involving unsymmetrical reactants can lead to multiple products (regioisomers). Computational studies are crucial for understanding and predicting the regioselectivity of these transformations.

In the cobalt-catalyzed annulation of benzamides with allenes, DFT calculations explained how the electronic and steric properties of substituents on the allene control whether a dihydroisoquinolinone or an isoquinolinone is formed. rsc.org Bulky substituents favor one insertion pathway over another, thereby dictating the final product. rsc.org In Rh(III)-catalyzed couplings of benzamides with α,α-difluoromethylene alkynes, the choice of directing group on the amide nitrogen (e.g., OPiv vs. OMe) was shown computationally to control the reaction outcome. rsc.org The different coordinating abilities of these groups stabilize different intermediates, guiding the reaction toward either hydroarylation or [4+1] annulation products. rsc.org DFT studies on palladium-catalyzed cross-coupling reactions have also correlated the regioselectivity of C-H activation with the distortion energy of the arene substrate in the transition state. researchgate.net

The kinetic isotope effect (KIE), determined by comparing the reaction rates of a substrate with its deuterated analogue (kH/kD), is a powerful experimental tool for probing reaction mechanisms. Computational chemistry can predict KIE values, which, when compared with experimental data, can validate a proposed mechanism, particularly in identifying whether C-H bond cleavage is the rate-determining step.

In the Cp*Ir(III)-catalyzed ortho-halogenation of benzamides, an experimental KIE of 2.5 suggested that C-H bond cleavage is involved in the rate-determining step. nih.gov This was supported by DFT calculations, which indicated that a concerted metalation-deprotonation (CMD) mechanism is more likely than an oxidative addition pathway. nih.gov In contrast, a Co(III)-catalyzed [4+1] annulation of N-chlorobenzamides with cyclopropenes showed a low KIE value (kH/kD = 1.3–1.5), suggesting that C-H activation is not the turnover-limiting step in that specific catalytic cycle. acs.orgnih.gov Computational studies can dissect these findings by calculating the energetics of all steps in the catalytic cycle, confirming which transition state has the highest energy.

In Silico Screening and Virtual Ligand Design

The benzamide scaffold is frequently used in drug design due to its favorable properties for binding to biological targets. In silico screening and virtual ligand design are computational techniques that leverage this scaffold to discover and optimize new therapeutic agents.

Virtual screening involves docking large libraries of compounds into the binding site of a target protein to predict their binding affinity. The benzamide core, including structures related to N-butyl-4-chlorobenzamide, has been a key component in virtual libraries for identifying novel inhibitors. For example, benzamide derivatives have been investigated as inhibitors of Rho-associated kinase-1 (ROCK1), Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH), and as modulators of Hepatitis B Virus (HBV) capsid assembly. nih.govscialert.netjst.go.jp

Pharmacophore modeling, another ligand-based design strategy, identifies the essential three-dimensional arrangement of functional groups required for biological activity. A pharmacophore model based on active benzamide derivatives was used to screen a virtual combinatorial library to identify new inhibitors of Mycobacterium tuberculosis. mdpi.comnih.gov These computational approaches, often combined with quantitative structure-activity relationship (QSAR) models and MD simulations, accelerate the drug discovery process by prioritizing compounds for synthesis and experimental testing, saving significant time and resources. nih.govtandfonline.comresearchgate.net

Energy Decomposition Analysis for Intermolecular Interactions

Energy Decomposition Analysis (EDA) is a computational method used to dissect the total interaction energy between molecules into physically meaningful components. This analysis provides a quantitative understanding of the nature and strength of the forces that govern intermolecular associations in the condensed phase, such as in the crystal lattice of N-butyl-4-chlorobenzamide. The primary intermolecular interactions stabilizing the crystal structure of this compound include hydrogen bonding, halogen bonding, and weaker van der Waals forces. researchgate.netnih.gov

An EDA calculation for a dimer of N-butyl-4-chlorobenzamide molecules would typically partition the total interaction energy (ΔE_int) into the following key components:

Electrostatic Energy (ΔE_elec): This term represents the classical coulombic interaction between the static charge distributions of the interacting molecules. It is a major contributor to the stability of polar molecules and is particularly significant in the context of the N—H⋯O hydrogen bonds present in N-butyl-4-chlorobenzamide, where the partially positive hydrogen atom of the amide group interacts with the partially negative oxygen atom of a neighboring molecule. researchgate.netnih.gov

Pauli Repulsion (ΔE_Pauli) or Exchange-Repulsion (ΔE_exch-rep): This is a purely quantum mechanical effect arising from the Pauli exclusion principle, which prevents electrons of the same spin from occupying the same region of space. It is a strong, short-range repulsive term that prevents the catastrophic collapse of molecules into one another.

Orbital Interaction (ΔE_orb) or Polarization (ΔE_pol): This term accounts for the stabilization derived from the mixing of occupied and unoccupied molecular orbitals of the interacting fragments, leading to the redistribution and polarization of electron density. This component is crucial for describing the formation of covalent character in interactions like hydrogen bonds.

Induction Energy (ΔE_ind): Often considered as part of the orbital interaction or polarization term in some EDA schemes, this represents the attractive interaction arising from the distortion of a molecule's charge distribution by the static electric field of the other molecule.

A comprehensive study of the crystal structure of N-butyl-4-chlorobenzamide reveals several key intermolecular contacts that would be the subject of an EDA. researchgate.netnih.gov Molecules are linked into rows by N—H⋯O hydrogen bonds. researchgate.netnih.gov These rows are further connected into sheets by short Cl⋯Cl interactions, a form of halogen bonding. researchgate.net Additionally, weak C—H⋯O and C—H⋯π interactions contribute to the formation of a three-dimensional network. researchgate.netnih.gov

While a specific EDA has not been published for N-butyl-4-chlorobenzamide, a representative analysis for a hydrogen-bonded dimer is presented in the table below to illustrate the relative contributions of each energy component.

Table 1: Illustrative Energy Decomposition Analysis for a Hydrogen-Bonded Dimer of N-butyl-4-chlorobenzamide (kcal/mol)

| Interaction Component | Energy Contribution (kcal/mol) |

| Electrostatic (ΔE_elec) | -10.5 |

| Pauli Repulsion (ΔE_Pauli) | 12.0 |

| Orbital Interaction (ΔE_orb) | -4.5 |

| Dispersion (ΔE_disp) | -3.0 |

| Total Interaction Energy (ΔE_int) | -6.0 |

Note: The values in this table are hypothetical and serve to illustrate the typical magnitudes of the different energy components in a hydrogen-bonded system. The total interaction energy is the sum of all components.

This illustrative data highlights that the attractive electrostatic and orbital interactions, along with dispersion, outweigh the Pauli repulsion, leading to a stable hydrogen-bonded dimer. A similar analysis of the Cl⋯Cl and C—H⋯π interactions would reveal different balances of these energy components, providing a complete picture of the forces governing the supramolecular assembly of N-butyl-4-chlorobenzamide.

Future Directions and Translational Research Potential Excluding Human Trials

Rational Design and Synthesis of Next-Generation N-butyl-4-chlorobenzamide Derivatives for Targeted Therapeutic Applications

The foundational structure of N-butyl-4-chlorobenzamide, a benzanilide (B160483) derivative, has been recognized as a "privileged structure" in medicinal chemistry due to its presence in a wide array of biologically active compounds. researchgate.net The future of research in this area lies in the rational design and synthesis of novel derivatives to enhance therapeutic efficacy and target specificity.

Structure-activity relationship (SAR) studies are pivotal in guiding the synthesis of next-generation analogs. For instance, modifications to the N-alkyl chain and substitutions on the chlorobenzamide ring can significantly influence biological activity. Research on related benzamides has shown that altering the length and branching of the N-alkyl group, as well as the position and nature of substituents on the aromatic ring, can modulate potency and selectivity. nih.govscribd.com For example, in a series of related compounds, the introduction of a t-butyl group enhanced metabolic stability and lipophilicity. vulcanchem.com

The synthesis of new derivatives can be achieved through various established and emerging chemical methodologies. researchgate.nettandfonline.com Techniques such as ortho-metalation of benzamide (B126) starting materials have proven effective in creating substituted analogs. acs.org Furthermore, the use of N-chloroamides as amidating agents in cascade reactions represents a novel approach to functionalize indole (B1671886) structures, which could be adapted for the synthesis of complex N-butyl-4-chlorobenzamide derivatives. acs.org

Interactive Table: Examples of N-butyl-4-chlorobenzamide Derivatives and Analogs

| Compound Name | Key Structural Feature | Potential Application/Significance |

|---|---|---|

| N-(2-ethylhexyl)-4-chlorobenzamide | Branched side chain | Activity against Leishmania (L.) infantum nih.gov |

| N-{(1RS,2RS)-1,7,7-Trimethylbicyclo[2.2.1]hept-2- yl}-4-chlorobenzamide | Camphane-type amide | Potential synthetic adaptogens researchgate.net |

| N-[(3R)-1-azabicyclo[2.2.2]-oct-3-yl]-4-chlorobenzamide hydrochloride | Azabicyclo[2.2.2]octane moiety | Selective α7 nAChR agonist openmedicinalchemistryjournal.com |

Integration of Multi-omics Data and Systems Biology for Comprehensive Biological Understanding

To gain a holistic understanding of the biological effects of N-butyl-4-chlorobenzamide and its derivatives, the integration of multi-omics data is crucial. This approach combines data from genomics, transcriptomics, proteomics, and metabolomics to elucidate the complex molecular networks and pathways modulated by the compound. esann.orggithub.io

Systems biology approaches can help to identify the primary targets and off-target effects of these compounds, providing a more complete picture of their mechanism of action. researchgate.net For example, by analyzing changes in gene expression (transcriptomics) and protein levels (proteomics) in cells or tissues treated with N-butyl-4-chlorobenzamide, researchers can identify key signaling pathways that are perturbed. This information is invaluable for predicting both therapeutic efficacy and potential toxicities.

The use of advanced computational tools, including neural networks and machine learning algorithms, will be instrumental in integrating and interpreting large multi-omics datasets. esann.org These methods can help to identify novel biomarkers of drug response and resistance, paving the way for personalized medicine approaches.

Exploration of Polypharmacology and Multi-target Approaches in Preclinical Drug Discovery

The concept of polypharmacology, where a single drug molecule is designed to interact with multiple targets, is a promising strategy for treating complex diseases. unibo.it N-butyl-4-chlorobenzamide and its derivatives, with their "privileged structure," are well-suited for such an approach. researchgate.net

By systematically exploring the interactions of these compounds with a wide range of biological targets, it may be possible to identify derivatives with a desired multi-target profile. This could lead to the development of more effective therapies with improved efficacy and a reduced likelihood of drug resistance. For instance, a dual inhibitor of two key enzymes in an inflammatory pathway could be more effective than a selective inhibitor of a single enzyme. nih.gov

Structure-based drug design (SBDD) and molecular modeling can be employed to rationally design multi-target ligands. nih.gov By understanding the binding modes of N-butyl-4-chlorobenzamide derivatives to different targets, it is possible to engineer modifications that enhance affinity for multiple desired targets while minimizing interactions with off-targets.

Development of Advanced Preclinical Models for Efficacy and Mechanism Evaluation

To accurately predict the therapeutic potential of N-butyl-4-chlorobenzamide derivatives, it is essential to utilize advanced preclinical models that closely mimic human disease. These models go beyond simple cell cultures and include, for example, 3D organoids, and sophisticated animal models of disease.

For instance, in the context of anti-cancer research, xenograft models using human tumor cells implanted into immunodeficient mice are valuable for assessing in vivo efficacy. acs.org Similarly, for infectious diseases, relevant animal models are crucial for evaluating the compound's activity against the pathogen in a living organism. nih.gov

The evaluation of efficacy in these models should be coupled with detailed mechanistic studies to understand how the compound is working. This can involve analyzing biomarkers, assessing target engagement, and studying the pharmacokinetic and pharmacodynamic properties of the compound. mdpi.com For example, in a study of an antimalarial quinoline (B57606) derivative, in vivo efficacy was assessed in a rodent malaria model, and this was complemented by in vitro studies on its mechanism of action and ADME-Tox profiling. mdpi.com

The development and use of these advanced preclinical models will be critical for the successful translation of promising N-butyl-4-chlorobenzamide derivatives from the laboratory to potential future clinical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.